molecular formula C15H11ClFN3OS B2779003 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896347-65-2

2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one

Cat. No. B2779003
CAS RN: 896347-65-2
M. Wt: 335.78
InChI Key: ZMKSSQZAFFWWJS-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number, InChI, and SMILES string. It may also include information about the class of compounds it belongs to and its key characteristics .


Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties .

Scientific Research Applications

Molecular Structure and Synthesis

  • The study of molecular dimensions and aromatic delocalization in compounds closely related to 2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one has provided insights into their conformations and interactions, such as pi-stacking, which are crucial for understanding their chemical behavior and potential applications (Insuasty et al., 2008).

Chemical Modification and Reactivity

  • Research on the chemical modification of related triazine compounds has led to the development of derivatives with different substituents, showcasing the versatility of these compounds for various chemical transformations (Collins et al., 2000).

Applications in Material Science

  • The synthesis and characterization of novel aromatic poly(ether sulfone)s containing triazine groups have been explored, highlighting their potential use in high-performance materials due to their excellent thermal stability and mechanical properties (Tigelaar et al., 2009).

Potential Biological and Pharmacological Applications

  • A series of triazine derivatives incorporating various structural motifs has been studied for their inhibitory action against carbonic anhydrase isoforms, indicating potential for the development of new drugs targeting specific physiological functions (Havránková et al., 2018).

Environmental and Agricultural Applications

  • The transport characteristics of a structurally similar herbicide in soil columns were examined, offering valuable information for predicting the mobility and environmental impact of such compounds in agricultural settings (Veeh et al., 1994).

Safety and Hazards

This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN3OS/c1-9-4-3-7-20-13(9)18-14(19-15(20)21)22-8-10-11(16)5-2-6-12(10)17/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKSSQZAFFWWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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